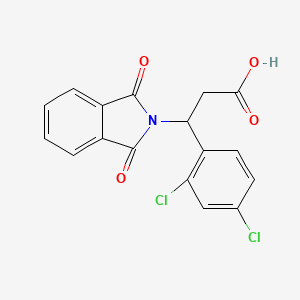
3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
描述
3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as DCP-LA, is a synthetic compound that has been found to have neuroprotective properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用机制
The exact mechanism of action of 3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is not fully understood. However, it is believed to act through multiple pathways, including the regulation of intracellular calcium levels, the inhibition of oxidative stress and inflammation, and the modulation of signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include the reduction of reactive oxygen species and lipid peroxidation, the inhibition of pro-inflammatory cytokines and chemokines, and the upregulation of anti-apoptotic proteins. It has also been shown to increase blood flow and oxygen delivery to the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of 3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is its relatively low toxicity and good solubility in water and ethanol, which makes it easy to administer to cells and animals. However, one limitation is its limited bioavailability, which may limit its efficacy in certain experimental models.
未来方向
Future research on 3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid could focus on a number of areas. These include the optimization of its synthesis method to improve its bioavailability and efficacy, the development of novel formulations to enhance its delivery to the brain, and the exploration of its potential therapeutic applications in human diseases such as stroke, traumatic brain injury, and Alzheimer's disease. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective effects and its potential interactions with other drugs and compounds.
科学研究应用
3-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been studied extensively for its neuroprotective properties. It has been found to have antioxidant, anti-inflammatory, and anti-apoptotic effects in various in vitro and in vivo models. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c18-9-5-6-12(13(19)7-9)14(8-15(21)22)20-16(23)10-3-1-2-4-11(10)17(20)24/h1-7,14H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCGBRJPHTGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC(=O)O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1-allyl-5'-amino-6'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325666.png)
![methyl 5'-amino-6'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4325672.png)
![4-(2,3-dimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325677.png)
![4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B4325681.png)
![4-[4-(benzyloxy)phenyl]-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325690.png)
![4-(2-fluorophenyl)-6-methyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4325696.png)

![N-ethyl-1-[(4-methylphenyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4325705.png)
![N-(2-cyanophenyl)-2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4325711.png)
![methyl S-benzyl-N-({[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetyl)cysteinate](/img/structure/B4325718.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4325735.png)
![2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4325739.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-bromobenzylidene)-2-(3-bromophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325746.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromophenyl)-5-(4-chlorobenzylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325752.png)
